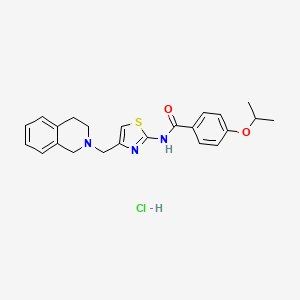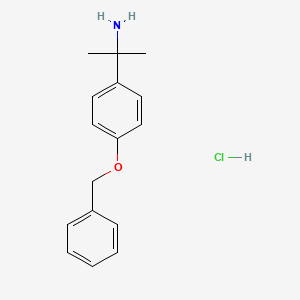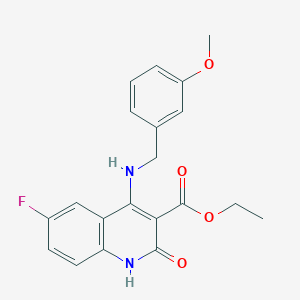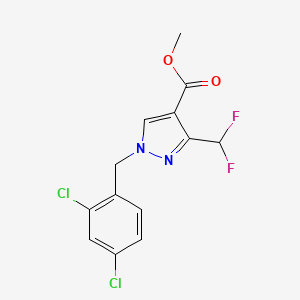
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate, also known as PF-06282999, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound belongs to the class of pyrazole carboxylates and has a molecular weight of 416.2 g/mol.
Mécanisme D'action
BTK is a key mediator of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking the downstream signaling pathways and reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects
In preclinical studies, Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has shown potent anti-inflammatory and anti-tumor activity. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also inhibits the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency, selectivity, and specificity for BTK. It has also been shown to have good pharmacokinetic properties and oral bioavailability. However, its limitations include its relatively short half-life and the potential for off-target effects at higher doses.
Orientations Futures
There are several potential future directions for the research and development of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate. One area of focus could be the optimization of its pharmacokinetic properties and the development of more potent and selective BTK inhibitors. Another area of interest could be the exploration of its potential in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms of action and potential off-target effects of this compound.
Méthodes De Synthèse
The synthesis of Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate involves the reaction between 2,4-dichlorobenzylamine and 3-difluoromethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then methylated using methyl iodide to obtain the final product.
Applications De Recherche Scientifique
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of a specific enzyme called Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.
Propriétés
IUPAC Name |
methyl 1-[(2,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)9-6-19(18-11(9)12(16)17)5-7-2-3-8(14)4-10(7)15/h2-4,6,12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFXQCDISAYYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,4-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)

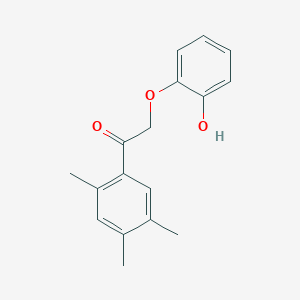
![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647564.png)
![N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2647565.png)
![4-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2647567.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2647569.png)
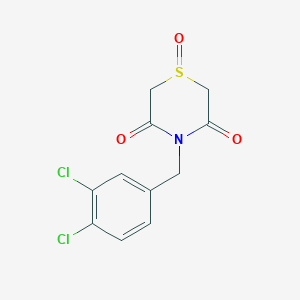
![4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2647571.png)
